Bromo-PEG3-azide

PROTACs Targeted Protein Degradation Estrogen Receptor Alpha (ERα)

Bromo-PEG3-azide (CAS 1446282-43-4) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a terminal azide group. Its molecular formula is C8H16BrN3O3, and it possesses a molecular weight of 282.14 g/mol.

Molecular Formula C8H16BrN3O3
Molecular Weight 282.14 g/mol
Cat. No. B606391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG3-azide
SynonymsBromo-PEG3-azide
Molecular FormulaC8H16BrN3O3
Molecular Weight282.14 g/mol
Structural Identifiers
InChIInChI=1S/C8H16BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2
InChIKeyXSJKYJPWZDLXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG3-azide: Procurement-Grade Properties and Baseline Specifications for Click Chemistry and PROTAC Linker Applications


Bromo-PEG3-azide (CAS 1446282-43-4) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a terminal azide group. Its molecular formula is C8H16BrN3O3, and it possesses a molecular weight of 282.14 g/mol . The compound's structure features a triethylene glycol (PEG3) spacer, which confers hydrophilicity and solubility in aqueous media [1]. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions , while the bromide serves as an excellent leaving group for nucleophilic substitution [1]. These combined functionalities establish Bromo-PEG3-azide as a versatile building block for bioconjugation, drug delivery, and the synthesis of complex molecules, notably Proteolysis Targeting Chimeras (PROTACs) [1].

Why Bromo-PEG3-azide Cannot Be Interchanged with Other PEG-Linker Analogs: The Critical Role of Chain Length in Degradation Efficiency


Generic substitution of Bromo-PEG3-azide with other PEG-based linkers, such as Bromo-PEG2-azide or Bromo-PEG4-azide, is not scientifically justified without rigorous re-validation. While all three compounds share the same terminal bromide and azide reactive groups, their differing PEG chain lengths (2, 3, or 4 ethylene glycol units) directly impact the physicochemical and biological outcomes of their conjugates. In the context of PROTAC design, linker length is a critical determinant of ternary complex formation and subsequent target protein degradation. Data from head-to-head comparisons in a PROTAC system revealed that a PEG3 linker conferred the highest degradation activity for the estrogen receptor alpha (ERα), outperforming both shorter (PEG2) and longer (PEG4) analogs [1]. This establishes that linker length is not a trivial, interchangeable feature but a key parameter governing functional efficacy, making compound-specific selection essential.

Bromo-PEG3-azide Quantitative Differentiation Guide: Head-to-Head Evidence vs. PEG2 and PEG4 Linker Analogs


Evidence Item 1: PEG3 Linker Length Delivers Superior ERα Degradation Activity in a Direct PROTAC Comparison

In a study optimizing the linker for a PROTAC designed to degrade ERα, a PEG3-containing construct (LCL-ER(dec)) was directly compared to analogs with PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) linkers. While all three compounds exhibited similar binding affinities for ERα (IC50 = 30–50 nM), their degradation activities were markedly different. The PEG3 linker conferred the highest degradation activity, demonstrating its superiority over the other chain lengths in this functional assay [1].

PROTACs Targeted Protein Degradation Estrogen Receptor Alpha (ERα)

Evidence Item 2: Distinct Molecular Weight and Formula Differentiate Bromo-PEG3-azide from its Shorter (PEG2) and Longer (PEG4) Counterparts

Bromo-PEG3-azide possesses a unique molecular weight (282.14 g/mol) and formula (C8H16BrN3O3) that falls precisely between those of its closest commercially available analogs: Bromo-PEG2-azide (MW: 238.08 g/mol; C6H12BrN3O2) and Bromo-PEG4-azide (MW: 326.19 g/mol; C10H20BrN3O4). These physical properties, derived from the number of ethylene glycol repeat units, are not interchangeable and directly influence the compound's solubility profile, spatial reach, and flexibility in conjugate design [1].

Bioconjugation Chemical Biology Linker Chemistry

Evidence Item 3: Class-Level Inference of Optimal PEG3 Length for Ternary Complex Stabilization in PROTACs

Literature surveys across multiple PROTAC programs indicate a recurring trend where a PEG3 linker length represents an optimal 'sweet spot' for achieving efficient target degradation. In a study investigating Retro-2-based PROTACs for GSPT1 degradation, the authors demonstrate that degradation activity is highly dependent on PEG chain length [1]. While not a direct comparison of Bromo-PEG3-azide itself, this class-level inference strongly supports the principle that the three-unit PEG spacer in Bromo-PEG3-azide is uniquely positioned to provide an ideal balance of flexibility and distance, which is critical for forming a productive ternary complex between the target protein and E3 ligase [1].

PROTACs Linker Optimization Structure-Activity Relationship (SAR)

Procurement-Driven Application Scenarios for Bromo-PEG3-azide Based on Differential Evidence


Scenario 1: Optimizing Linker Length for High-Efficiency ERα-Targeting PROTACs

When developing PROTACs aimed at degrading estrogen receptor alpha (ERα), the evidence demonstrates that a PEG3 linker provides the highest degradation activity compared to PEG2 and PEG4 alternatives [1]. Therefore, Bromo-PEG3-azide is the empirically justified choice for the linker in these constructs, offering the greatest potential for achieving potent target degradation.

Scenario 2: Designing Bioconjugates Requiring a Specific, Intermediate Hydrophilic Spacer

In applications where the spatial and physicochemical properties of the linker are critical, Bromo-PEG3-azide offers a quantifiably distinct profile. With a molecular weight of 282.14 g/mol, it provides a longer and more flexible spacer than Bromo-PEG2-azide (238.08 g/mol) and a more compact, less flexible one than Bromo-PEG4-azide (326.19 g/mol) [1] . This precise, intermediate size can be crucial for optimizing conjugate solubility, reducing steric hindrance, and achieving the desired spatial orientation between biomolecules, surfaces, or payloads.

Scenario 3: Building Focused PROTAC Libraries for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry campaigns exploring linker SAR in PROTAC development, Bromo-PEG3-azide is an essential component. Class-level evidence shows that linker length is a key determinant of degradation efficiency [2]. Including a PEG3 linker in a library, alongside PEG2 and PEG4 analogs, is necessary to fully probe the optimal distance and orientation for ternary complex formation, making Bromo-PEG3-azide a mandatory procurement item for any comprehensive PROTAC SAR study.

Scenario 4: Dual-Functionalization of Surfaces or Nanoparticles via Click Chemistry and Nucleophilic Substitution

The heterobifunctional nature of Bromo-PEG3-azide, combining an azide group for click chemistry with a bromide leaving group for nucleophilic substitution, makes it uniquely suited for sequential or orthogonal conjugation strategies. This allows for the controlled, stepwise attachment of two distinct moieties—for instance, first attaching a targeting ligand via the bromide group and then conjugating a fluorescent dye or drug via the azide [3]. This precise, two-step functionalization is not possible with homobifunctional linkers and provides a level of control that simplifies complex surface and nanoparticle engineering workflows.

Technical Documentation Hub

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